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Compound of Interest

Compound Name: L-364918

Cat. No.: B1673718

Technical Support Center: L-364,918

Welcome to the technical support center for L-364,918 (also known as Devazepide). This
resource is designed for researchers, scientists, and drug development professionals to help
identify and minimize potential experimental artifacts when working with this potent and
selective cholecystokinin-1 (CCK1) receptor antagonist.

Frequently Asked Questions (FAQSs)

Q1: What is L-364,918 and what is its primary mechanism of action?

Al: L-364,918, also known as Devazepide or MK-329, is a potent, selective, and orally active
non-peptide antagonist of the cholecystokinin-1 (CCK1) receptor.[1] It is structurally derived
from the benzodiazepine family but has distinct pharmacological actions.[1] Its primary
mechanism is to competitively block the binding of cholecystokinin (CCK) to the CCK1 receptor,
thereby inhibiting its downstream signaling pathways.[1][2] CCK1 receptors are primarily
located in peripheral tissues such as the gallbladder, pancreas, and gastrointestinal tract.[1][3]

Q2: What are the expected on-target effects of L-364,9187?

A2: By antagonizing the CCKL1 receptor, L-364,918 can produce several physiological effects,
including:

 Increased appetite and food intake by blocking satiety signals mediated by CCK.[1]
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» Delayed gallbladder emptying.[1]
¢ Increased intestinal cholesterol absorption.[1]
e Accelerated gastric emptying.[1]

Q3: What are the known or potential off-target effects and experimental artifacts associated
with L-364,9187?

A3: While L-364,918 is highly selective for the CCK1 receptor, some unintended effects and
potential artifacts have been observed or are theoretically possible:

e Apoptosis in certain cancer cells: At a concentration of 10 uM, devazepide has been shown
to inhibit cell growth and induce apoptosis in Ewing tumor cells in vitro.[4][5] This could be an
unexpected finding in studies not focused on cancer cell viability.

 Increased gallstone formation: In vivo studies in mice have shown that oral administration of
devazepide can accelerate cholesterol crystallization and the formation of gallstones.[6][7]

« Interaction with benzodiazepine receptors: Due to its benzodiazepine-derived structure,
there is a theoretical possibility of weak interaction with central benzodiazepine receptors at
high concentrations, although its pharmacological actions are distinct.[1]

» Effects on cell viability: In some cell lines, such as human bladder cancer 5637 cells,
devazepide has been shown to inhibit cell viability in a time- and dose-dependent manner.[1]

Q4: How should | prepare L-364,918 for my experiments?

A4: L-364,918 is poorly soluble in aqueous solutions. For in vitro experiments, it is typically
dissolved in an organic solvent like DMSO to create a stock solution. For in vivo studies,
various vehicle formulations are used to improve solubility and administration.

 In Vitro Stock Solution: Prepare a stock solution in 100% DMSO. For cell-based assays,
ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to
avoid solvent-induced cytotoxicity.

¢ In Vivo Formulations:
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o A suspension can be made using DMSO and 20% SBE-B-CD in saline.[8]
o A clear solution can be prepared with DMSO and corn oil.[8]

o For intraperitoneal injections, a common vehicle is a mixture of DMSO, Tween 80, and
sterile saline (e.g., 7.5% DMSO, 7.5% Tween 80, and 85% sterile saline).

Always prepare fresh working solutions for in vivo experiments on the day of use.[8] Stock
solutions in DMSO can be stored at -20°C for about a month or at -80°C for up to six months.

[8]

Troubleshooting Guide

Issue 1: Inconsistent or unexpected experimental results.
» Possible Cause: Off-target effects.

e Troubleshooting Steps:

o Dose-Response Curve: Determine if the unexpected effect is concentration-dependent.
Off-target effects often manifest at higher concentrations.

o Use a Structurally Different CCK1 Antagonist: To confirm that the observed effect is due to
CCK1 receptor blockade and not a specific chemical property of L-364,918, use a different
CCK1 receptor antagonist (e.g., Loxiglumide). If the effect persists, it is more likely an on-
target effect.[9]

o Genetic Knockdown/Knockout: In cell models, use siRNA or CRISPR-Cas9 to reduce or
eliminate the expression of the CCK1 receptor. If the effect of L-364,918 is still observed in
the absence of its primary target, it strongly suggests an off-target mechanism.[9]

Issue 2: No or low inhibitory activity observed in a functional assay.
o Possible Cause: Compound degradation, poor solubility, or suboptimal assay conditions.

e Troubleshooting Steps:
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o Compound Integrity: Use a fresh stock of L-364,918 and confirm proper storage
conditions.

o Concentration Range: Ensure the concentration range tested is appropriate to capture the
IC50 value.

o Solubility: Visually inspect the assay medium for any precipitation of the compound.

o Assay Conditions: Optimize cell density, agonist concentration (e.g., CCK-8), and
incubation times.

o Receptor Expression: Confirm that your cell line expresses the CCK1 receptor at sufficient
levels.

Issue 3: High background signal or "inhibitory" effect of the vehicle control.
o Possible Cause: Vehicle (e.g., DMSO) toxicity.
e Troubleshooting Steps:

o DMSO Toxicity Test: Determine the maximum tolerated concentration of DMSO for your
specific cell line. Keep the final DMSO concentration in your assay below this threshold,
typically under 0.5%.

o Prepare Fresh Reagents: Ensure that all assay buffers and reagents are fresh and not
contaminated.

Data Presentation

Table 1: Binding Affinity and Potency of L-364,918 (Devazepide)
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Receptor  SpeciesIT Assay Radioliga T Ki Referenc
i
Subtype issue Type nd e
Rat Radioligan
CCK1 o [BH]CCK-8 81 pM [10]
Pancreas d Binding
Bovine Radioligan
CCK1 o [BH]JCCK-8  45pM [10]
Gallbladder  d Binding
Human
Radioligan
CCK1 (transfecte ~5nM
d Binding
d)
Guinea Pig  Radioligan
CCK2 _ o [BH]CCK-8 245 nM [10]
Brain d Binding
Human
Radioligan
CCK2 (transfecte o ~1000 nM
d Binding
d)
CCK1 - - - 0.3nM

Table 2: In Vivo Administration and Effects of L-364,918 (Devazepide) in Rodents
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Application Route of . Key Findings
o . Dosage Rat Strain

Area Administration & Effects
Potently
antagonized the

Food Intake / Intraperitoneal 625 ng/kg inhibitory effect

] Sprague-Dawley ]

Satiety (IP) (ED50) of CCK-8 on milk
intake in sham-
feeding rats.
Blocked the
feeding inhibitory

Food Intake / Intraperitoneal effects of

) 300 pg/kg Female Rats )

Satiety (1P intraduodenal
Polycose
infusion.[11]

Blocked the
Conditioned Intraperitoneal acquisition of

0.1 mg/kg -

Reward (IP) conditioned

reward.[8]

Reversed the
) ] delay in transit
Gastrointestinal T
Oral Gavage 4 mg/kg Male Adult Rats time induced by

Transit

ileal infusion of
lipid.[12]

Experimental Protocols

Protocol 1: In Vitro Radioligand Binding Assay (Competitive)

This protocol describes a competitive radioligand binding assay to determine the affinity of L-

364,918 for the CCK1 receptor.[1][9]

e Membrane Preparation:

o Homogenize tissue or cells expressing CCK1 receptors in a cold lysis buffer.

© 2025 BenchChem. All rights reserved.

6/12

Tech Support


https://pubmed.ncbi.nlm.nih.gov/9476995/
https://pubmed.ncbi.nlm.nih.gov/8741936/
https://pubmed.ncbi.nlm.nih.gov/7908970/
https://www.benchchem.com/pdf/Devazepide_A_Pharmacological_Tool_in_Neuroscience_Application_Notes_and_Protocols.pdf
https://www.benchchem.com/pdf/Devazepide_s_Mechanism_of_Action_as_a_CCK1_Receptor_Antagonist_An_In_depth_Technical_Guide.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673718?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

o Centrifuge the homogenate to pellet the membranes.

o Resuspend the pellet in a suitable assay buffer.

Assay Setup:

o In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled
CCK analog (e.qg., #3I-CCK-8), and varying concentrations of unlabeled L-364,918.

Incubation:

o Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).

Filtration and Washing:
o Separate bound from free radioligand by rapid filtration through a glass fiber filter.
o Wash the filters with ice-cold buffer to remove unbound radioligand.

Detection:

o Quantify the radioactivity on the filters using a scintillation counter.

Data Analysis:

o Determine the IC50 value (the concentration of L-364,918 that inhibits 50% of the specific
binding of the radioligand).

o Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Visualizations
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Unexpected Results

Is the effect
concentration-dependent?

Is the compound fully
dissolved? Check for
precipitation.

Does a structurally different
CCK1 antagonist cause
the same effect?

Prepare fresh solution.
Consider alternative vehicle.

Likely an on-target
CCK1 receptor effect

Likely an off-target effect
specific to L-364,918's structure

Is the effect still present
in CCK1R knockout/knockdown
cells?

Confirmed off-target
effect

Confirmed on-target
effect

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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